molecular formula C6H10O2 B3066442 Isopropylmalondialdehyde CAS No. 81756-51-6

Isopropylmalondialdehyde

Cat. No. B3066442
CAS RN: 81756-51-6
M. Wt: 114.14 g/mol
InChI Key: OLYHYJGOOMMTIH-UHFFFAOYSA-N
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Description

Isopropylmalondialdehyde is a chemical compound that is used for experimental and research purposes . It is a variant of malondialdehyde, which is a common marker of lipid peroxidation .

Relevant Papers Several papers were found during the search, including those discussing the dehydration of isopropanol , the use of malondialdehyde as a biomarker for oxidative stress , and the role of malondialdehyde in the molecular mechanisms of the formation of primary atherosclerotic vascular wall lesions . These papers could provide further insights into the properties and applications of Isopropylmalondialdehyde and related compounds.

Scientific Research Applications

1. Industrial and Clinical Uses

Isopropyl alcohol, a structural isomer of propanol, is extensively utilized as an industrial solvent and as a preservative and antiseptic in clinical settings. Although it can mildly irritate eyes and mucous membranes, it's generally considered a weak sensitizer (García‐Gavín et al., 2011).

2. Disinfection and Inactivation of Viruses

Isopropyl alcohol is an effective inactivator of the human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV), commonly used in research laboratories for disinfection. It has demonstrated efficacy in inactivating this virus at concentrations lower than those typically used for disinfectants (Martin-Martin et al., 1985).

3. Atmospheric Chemistry Studies

Isopropyl alcohol is implicated in atmospheric chemistry, particularly in relation to formaldehyde (HCHO) emissions. The study of HCHO from space provides insights into volatile organic compounds (VOCs) emissions, where isopropyl alcohol plays a role (Zhu et al., 2016).

4. Polymer Science Research

In the field of polymer science, isopropyl alcohol is involved in the thermal oxidation of isotactic polypropylene, leading to the formation of various organic products including aldehydes, ketones, acids, and alcohols (Hoff & Jacobsson, 1982).

properties

IUPAC Name

2-propan-2-ylpropanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)6(3-7)4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYHYJGOOMMTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604172
Record name (Propan-2-yl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylmalondialdehyde

CAS RN

81756-51-6
Record name (Propan-2-yl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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